molecular formula C26H55NO3 B14271282 N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate CAS No. 144826-18-6

N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate

Cat. No.: B14271282
CAS No.: 144826-18-6
M. Wt: 429.7 g/mol
InChI Key: JZBORXYMEWOQRS-UHFFFAOYSA-M
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Description

N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is a quaternary ammonium compound. It is known for its surfactant properties and is often used in various industrial and laboratory applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature, and its quaternary ammonium group, which imparts a positive charge.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate can be synthesized through a quaternization reaction. The process typically involves the reaction of N,N-dioctyloctan-1-amine with methyl iodide in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure proper mixing of reactants. The product is then subjected to multiple purification steps, including filtration and drying, to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation Reactions: The long alkyl chains can undergo oxidation under specific conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.

Major Products

    Substitution: The major products include various substituted ammonium compounds.

    Oxidation: The major products are oxidized derivatives of the alkyl chains, such as alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the extraction and purification of biomolecules due to its surfactant properties.

    Medicine: It is investigated for its potential use in drug delivery systems, where its ability to form micelles can enhance the solubility of hydrophobic drugs.

    Industry: The compound is used in the formulation of detergents and cleaning agents, where its surfactant properties help in the removal of oils and greases.

Mechanism of Action

The mechanism of action of N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from catalysis to drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N,N-dioctyloctan-1-aminium chloride
  • N-Methyl-N,N-dioctyloctan-1-aminium bromide
  • Trioctylmethylammonium chloride

Uniqueness

N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is unique due to its specific counterion, hydrogen carbonate, which can impart different solubility and reactivity characteristics compared to other similar compounds with chloride or bromide counterions. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Properties

CAS No.

144826-18-6

Molecular Formula

C26H55NO3

Molecular Weight

429.7 g/mol

IUPAC Name

hydrogen carbonate;methyl(trioctyl)azanium

InChI

InChI=1S/C25H54N.CH2O3/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3)4/h5-25H2,1-4H3;(H2,2,3,4)/q+1;/p-1

InChI Key

JZBORXYMEWOQRS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(=O)(O)[O-]

Origin of Product

United States

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